molecular formula C15H19N9 B12267009 N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12267009
M. Wt: 325.37 g/mol
InChI Key: YOPMSJXYIYCWLH-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases. The compound binds to the active site of these enzymes, preventing their phosphorylation activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C15H19N9

Molecular Weight

325.37 g/mol

IUPAC Name

N-ethyl-2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C15H19N9/c1-2-16-12-3-4-17-15(21-12)24-7-5-23(6-8-24)14-11-9-20-22-13(11)18-10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,21)(H,18,19,20,22)

InChI Key

YOPMSJXYIYCWLH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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